molecular formula C9H8Cl2O3 B13483102 3-(3,4-Dichlorophenyl)lactic acid CAS No. 68921-93-7

3-(3,4-Dichlorophenyl)lactic acid

Cat. No.: B13483102
CAS No.: 68921-93-7
M. Wt: 235.06 g/mol
InChI Key: QREPBOPOIRZWDG-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, such as ethyl magnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group results in an alcohol .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both the dichlorophenyl and hydroxypropanoic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

68921-93-7

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

QREPBOPOIRZWDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)Cl)Cl

Origin of Product

United States

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